molecular formula C24H26ClFN4O6 B12406510 AMPK activator 10

AMPK activator 10

Cat. No.: B12406510
M. Wt: 520.9 g/mol
InChI Key: RWALQNUYYICDCM-UMBWAWJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMPK activator 10 is a compound that activates AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. AMPK coordinates metabolic pathways to balance nutrient supply with energy demand. This compound has gained attention due to its potential therapeutic applications in treating metabolic disorders, cancer, and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMPK activator 10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

AMPK activator 10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

AMPK activator 10 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study metabolic pathways and energy homeostasis.

    Biology: Investigated for its role in cellular energy regulation and its effects on various biological processes.

    Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cancer, and other diseases.

    Industry: Utilized in the development of new drugs and therapeutic compounds.

Mechanism of Action

AMPK activator 10 exerts its effects by activating AMP-activated protein kinase (AMPK). The activation involves the binding of the compound to the AMPK complex, leading to a conformational change that allows further activation by phosphorylation of threonine-172 in the AMPK alpha subunit. This activation triggers a cascade of downstream effects, including the upregulation of energy-producing pathways and the inhibition of energy-consuming processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AMPK Activator 10

This compound is unique due to its specific mechanism of action and its potential for higher specificity and reduced pleiotropic effects compared to other AMPK activators. This makes it a promising candidate for therapeutic applications with potentially fewer side effects .

Properties

Molecular Formula

C24H26ClFN4O6

Molecular Weight

520.9 g/mol

IUPAC Name

(3R,3aR,6R,6aR)-6-[[6-chloro-5-[[(1S)-7-fluoro-5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl]amino]-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

InChI

InChI=1S/C24H26ClFN4O6/c1-32-4-5-33-12-6-11-2-3-15(19(11)14(26)7-12)27-22-13(25)8-16-23(29-22)30-24(28-16)36-18-10-35-20-17(31)9-34-21(18)20/h6-8,15,17-18,20-21,31H,2-5,9-10H2,1H3,(H2,27,28,29,30)/t15-,17+,18+,20+,21+/m0/s1

InChI Key

RWALQNUYYICDCM-UMBWAWJWSA-N

Isomeric SMILES

COCCOC1=CC2=C([C@H](CC2)NC3=C(C=C4C(=N3)N=C(N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O)Cl)C(=C1)F

Canonical SMILES

COCCOC1=CC2=C(C(CC2)NC3=C(C=C4C(=N3)N=C(N4)OC5COC6C5OCC6O)Cl)C(=C1)F

Origin of Product

United States

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